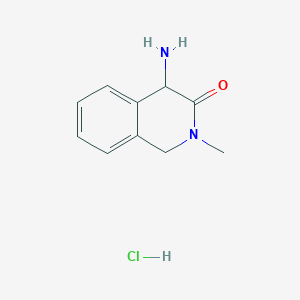

4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride

Description

Properties

IUPAC Name |

4-amino-2-methyl-1,4-dihydroisoquinolin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c1-12-6-7-4-2-3-5-8(7)9(11)10(12)13;/h2-5,9H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYQPHQWJRYJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C(C1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2031259-11-5 | |

| Record name | 4-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and appropriate reagents for introducing the amino group.

Amination Reaction: The introduction of the amino group can be achieved through various methods, including reductive amination or nucleophilic substitution. Common reagents for this step include ammonia or amines in the presence of reducing agents like sodium cyanoborohydride.

Cyclization: The cyclization step involves forming the tetrahydroisoquinolinone core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroisoquinoline derivatives.

Substitution: N-acyl or N-alkyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride exhibits promising antiproliferative effects against various cancer cell lines. Notably, studies have shown that compounds with similar structures can inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, compounds targeting the colchicine binding site of tubulin have been linked to significant antitumor activity in breast cancer models .

Case Study:

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of tetrahydroisoquinoline were evaluated for their ability to disrupt microtubule dynamics and induce cell cycle arrest. The results demonstrated that these compounds could effectively reduce cell viability and promote apoptotic pathways .

| Compound | IC50 (nM) | Cell Line | Mechanism |

|---|---|---|---|

| 4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one | 52 | MCF-7 (ER+/PR+) | Tubulin inhibition |

| 4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one | 74 | MDA-MB-231 | Apoptosis induction |

Neuropharmacological Applications

The compound also shows potential in neuropharmacology. Its structural analogs have been explored for their effects on neurotransmitter systems and neuroprotection. Specifically, tetrahydroisoquinolines are known to interact with dopamine receptors and may offer therapeutic benefits in conditions such as Parkinson's disease and schizophrenia.

Research Insights:

A systematic investigation into the structure-activity relationship of tetrahydroisoquinoline derivatives revealed that modifications at the amino group significantly influenced their affinity for dopamine receptors . This suggests that this compound could be further developed into a candidate for treating dopaminergic disorders.

Precursor for Synthesis

In synthetic chemistry, this compound serves as an important precursor for synthesizing various bioactive molecules. Its ability to undergo diverse chemical reactions makes it a valuable building block in the development of new pharmaceuticals.

Synthetic Pathways:

The compound can be utilized to create derivatives through alkylation or acylation reactions. These derivatives can then be screened for biological activity against different targets .

Mechanism of Action

The mechanism of action of 4-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound shares structural similarities with several classes of heterocycles, including tetrahydroquinolinones and substituted isoquinolines. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Amino Group Positioning: The 4-amino group in the target compound contrasts with the 6-amino substitution in quinolinone derivatives (e.g., compound 25 in ), which may influence receptor binding or metabolic stability .

- Hydrochloride Salt : Similar to lecarnidipine hydrochloride () and erlotinib hydrochloride (), the hydrochloride form improves aqueous solubility, critical for bioavailability .

- Polarity vs. Lipophilicity : The 2-methyl group in the target compound likely enhances lipophilicity compared to hydroxylated analogs like MM0081.28, which may favor membrane permeability .

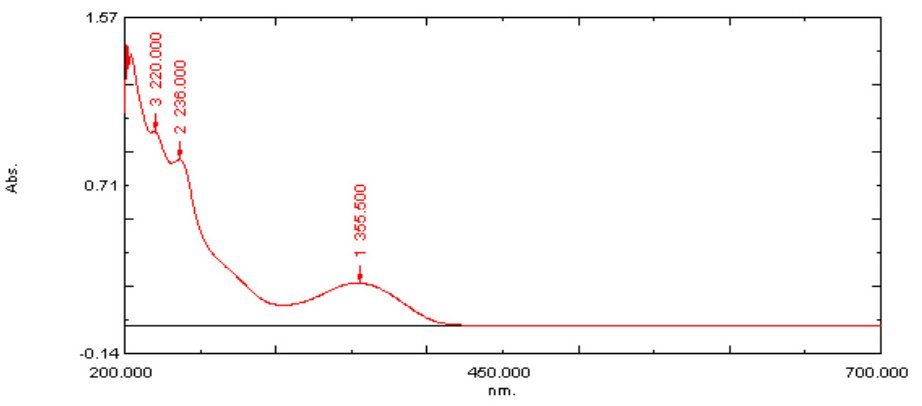

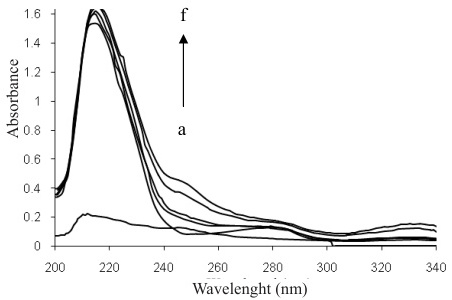

Spectroscopic and Analytical Data

While direct spectral data for the target compound are absent, analogous studies provide insights:

Biological Activity

4-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride (CAS No. 2031259-11-5) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13ClN2O

- Molecular Weight : 212.68 g/mol

- CAS Number : 2031259-11-5

- Purity : Typically >95% .

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis and neurodegeneration, making it a candidate for neurodegenerative disease therapies.

- Antimicrobial Activity : Preliminary findings indicate potential antimicrobial effects against certain bacterial strains, although further research is required to confirm these effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound reduces oxidative damage to cells.

- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels in the brain, contributing to its neuroprotective effects.

- Interference with Bacterial Metabolism : The antimicrobial properties might stem from disrupting specific metabolic pathways in bacteria.

Neuroprotection in Animal Models

A study involving animal models of Parkinson's disease showed that administration of this compound resulted in:

- Reduced Neuronal Loss : Significant preservation of dopaminergic neurons was observed.

- Improved Motor Function : Treated animals exhibited better motor coordination compared to control groups .

Antioxidant Efficacy Assessment

Another study evaluated the antioxidant capacity using in vitro assays:

These results indicate that the compound's antioxidant activity is comparable to some standard antioxidants used in therapeutic applications.

Antimicrobial Testing

In vitro tests against various bacterial strains yielded the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound may possess significant antimicrobial properties .

Q & A

Q. What are the standard synthetic protocols for preparing 4-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride?

The synthesis typically involves nitro-group reduction and subsequent functionalization. For example:

- Nitro Reduction : Hydrogenation using Pd/C under H₂ in ethanol (e.g., 72.9% yield for compound 24 in ). Reaction conditions (2 days, room temperature) and catalyst loading are critical for efficiency .

- Purification : Biotage flash chromatography with ethanol rinsing is commonly used to isolate intermediates. Crude products may proceed directly to next steps if purity suffices (e.g., compound 25 ) .

- Final Functionalization : Reactions with methylthioimidate hydroiodide (e.g., compound 26 , 56% yield) require pH adjustment (1N NaOH) and extraction with ethyl acetate .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

- 1H NMR : Characteristic peaks for the tetrahydroisoquinoline core (e.g., δ 2.1–3.5 ppm for methyl and amino groups) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 210.66 for C₁₀H₁₁ClN₂O) validate molecular weight .

- IR Spectroscopy : Amine (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) bands confirm functional groups .

Q. How are purification challenges addressed for intermediates in the synthesis?

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves polar byproducts .

- Recrystallization : Ethanol or methanol recrystallization improves purity for solid intermediates (e.g., compound 27 , 43.7% yield after flash chromatography) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity (e.g., acetylcholinesterase inhibition)?

- Rational Design : Introducing substituents like dimethylaminoethyl (e.g., compound 26 ) or thiophene carboximidamide (compound 27 ) improves target binding. highlights acetylcholinesterase inhibition via acylated derivatives (e.g., compound 1c , 2-benzoyl substitution) .

- SAR Studies : Systematic variation of R-groups (e.g., methyl, chloro, methoxy) on the tetrahydroisoquinoline core correlates with activity. For instance, electron-withdrawing groups may enhance enzyme affinity .

Q. What experimental strategies resolve contradictory yield data in multistep syntheses?

- Reaction Optimization : Varying catalysts (e.g., Pd/C vs. PtO₂) or solvents (DMF vs. ethanol) impacts nitro-reduction efficiency. shows yield discrepancies (72.9% vs. 43.7%) due to differing purification rigor .

- Byproduct Analysis : LC-MS or TLC monitors side reactions (e.g., over-reduction or dimerization). Adjusting reaction time or temperature minimizes degradation .

Q. How is the compound’s stability assessed under physiological conditions?

- pH Stability Studies : Incubate in buffers (pH 1–7.4) and analyze degradation via HPLC. Amine hydrochloride salts typically exhibit improved solubility but may hydrolyze in basic media .

- Thermal Analysis : DSC/TGA determines melting points (e.g., mp 183.5–184.6°C for related compounds) and thermal decomposition profiles .

Q. What in vitro assays evaluate its potential as a neuroprotective agent?

- Acetylcholinesterase (AChE) Inhibition : Modified Ellman’s method measures enzyme activity with DTNB as a chromogen. IC₅₀ values for derivatives (e.g., compound 1c in ) guide potency optimization .

- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) tracks blood-brain barrier penetration in cell monolayers (e.g., MDCK-MDR1) .

Methodological Considerations

Q. How are reaction intermediates characterized when crystallinity is poor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.